Pyridindolol K1 -

Pyridindolol K1

Catalog Number: EVT-1587469
CAS Number:
Molecular Formula: C18H18N2O5
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyridindolol K1 is a natural product found in Streptomyces with data available.
Overview

Pyridindolol K1 is a novel compound derived from the natural product pyridindolol, which is isolated from the culture broth of the bacterium Streptomyces nitrosporeus. This compound belongs to a class of chemical entities known for their potential biological activities, particularly in medicinal chemistry. Pyridindolol K1 is characterized by a unique molecular structure that contributes to its functional properties.

Source

Pyridindolol K1 was first identified through selective screening of amines using special staining reagents on thin-layer chromatography. The isolation process revealed its presence in the culture broth of Streptomyces nitrosporeus strain K93-0711, which is known for producing various bioactive compounds. The absolute structure of Pyridindolol K1 was confirmed through chemical transformations and chirality methods.

Classification

Pyridindolol K1 is classified as a pyridoindole derivative. This classification is based on its structural features, which include a fused pyridine and indole ring system. Such compounds are often investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.

Synthesis Analysis

Methods

The synthesis of Pyridindolol K1 can be achieved through several methods, primarily focusing on total synthesis strategies that utilize readily available precursors. One reported approach involves the transformation of β-carboline derivatives into pyridoindolone structures through various chemical reactions.

Technical Details

The synthesis typically begins with the preparation of β-carboline-N-oxide derivatives, which are then subjected to acetic anhydride under reflux conditions. Following this, the reaction mixture is treated with ethanol and sodium hydroxide to facilitate further transformations. The product is purified using column chromatography, yielding Pyridindolol K1 as a pale yellow solid.

Molecular Structure Analysis

Structure

Pyridindolol K1 has a complex molecular structure featuring a fused pyridine and indole core. Its empirical formula is C16H16N2O4, with a molecular weight of 300.11 g/mol. The compound exhibits specific functional groups that contribute to its biological activity.

Data

The structural elucidation of Pyridindolol K1 has been supported by various spectroscopic techniques:

  • Infrared Spectroscopy (IR): Characteristic absorption bands indicate the presence of functional groups.
  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR spectra provide insights into the molecular framework and hydrogen environments.
  • Mass Spectrometry: Mass-to-charge ratios confirm the molecular weight and structural integrity.
Chemical Reactions Analysis

Reactions

Pyridindolol K1 can undergo several chemical reactions typical for compounds with similar structures:

  • Hydrogenation: This reaction can modify double bonds within the structure.
  • Esterification: Pyridindolol K1 can react with alcohols to form esters, enhancing its solubility and potential applications.
  • Substitution Reactions: Functional groups within Pyridindolol K1 can participate in nucleophilic substitution reactions, allowing for further derivatization.

Technical Details

The synthesis involves careful control of reaction conditions such as temperature and pH to optimize yields and minimize by-products. Techniques such as thin-layer chromatography are employed for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action of Pyridindolol K1 is primarily linked to its interaction with biological targets in cellular pathways. Studies indicate that it may inhibit certain cell adhesion processes, particularly in immune cells like HL-60 cells interacting with endothelial cells activated by lipopolysaccharides.

Data

The inhibitory concentration (IC50) against HL-60 cell adhesion has been reported at approximately 75 µg/ml, indicating significant biological activity that warrants further investigation into its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

Pyridindolol K1 appears as a pale yellow solid with specific melting point characteristics. It exhibits solubility in polar solvents such as methanol, ethanol, and dimethyl sulfoxide but is insoluble in non-polar solvents like benzene and chloroform.

Chemical Properties

The chemical stability of Pyridindolol K1 under various pH conditions suggests it may be suitable for pharmaceutical formulations. Its reactivity profile indicates potential for further chemical modifications to enhance efficacy or reduce toxicity.

Applications

Scientific Uses

Pyridindolol K1 shows promise in various scientific applications:

  • Pharmaceutical Development: Its biological activity positions it as a candidate for drug development targeting inflammatory diseases or cancer.
  • Biochemical Research: It serves as a tool compound for studying cellular adhesion mechanisms and other biological processes.
  • Natural Product Chemistry: As a derivative of natural products, it contributes to the exploration of microbial metabolites with therapeutic potentials.
Discovery and Isolation of Pyridindolol K1

1.1. Streptomyces sp. K93-0711 as a Biosynthetic Source

Pyridindolol K1 was first isolated alongside its structural analog pyridindolol K2 from the culture broth of the actinomycete strain Streptomyces sp. K93-0711, as documented in a landmark 1997 study published in the Journal of Antibiotics [1] [4] [5]. This strain was isolated from terrestrial environmental samples and identified as a prolific producer of β-carboline alkaloids. Through systematic solvent extraction and chromatographic separation of the fermented culture broth, researchers obtained two novel alkaloids characterized by a shared β-carboline core structure but distinct side-chain modifications. Pyridindolol K1 was chemically identified as C₁₈H₁₈N₂O₅, distinguishing it from the smaller K2 analog (C₁₆H₁₆N₂O₄) [1] [4]. Structural elucidation relied extensively on spectroscopic methods including NMR and mass spectrometry, complemented by chemical transformation studies to verify the β-carboline skeleton and stereochemical features [1] [7]. The structural differences between these co-isolated alkaloids are summarized below:

Table 1: Structural Characteristics of Pyridindolol Alkaloids from Streptomyces sp. K93-0711

CompoundMolecular FormulaMolecular WeightCore StructureDistinctive Structural Features
Pyridindolol K1C₁₈H₁₈N₂O₅342.35 g/molβ-carboline3-hydroxymethyl group, extended side chain
Pyridindolol K2C₁₆H₁₆N₂O₄300.31 g/molβ-carbolineSmaller side chain, no hydroxymethyl

Bioactivity screening revealed that pyridindolol K2 demonstrated significant inhibition of HL-60 cell adhesion to LPS-activated HUVEC monolayers (IC₅₀ = 75 μg/mL), suggesting potential anti-inflammatory properties [1] [4]. While K1's bioactivity profile was less emphasized in initial reports, its structural complexity marked it as a chemically significant natural product. The discovery established Streptomyces sp. K93-0711 as a promising biosynthetic source for novel β-carboline alkaloids with potential pharmacological relevance [1] [5].

Taxonomic Characterization of Producing Actinomycete Strains

Actinomycetes, particularly members of the genus Streptomyces, constitute a prolific reservoir for bioactive secondary metabolites, including structurally complex alkaloids like pyridindolol K1 [8]. While the search results lack exhaustive taxonomic details specific to strain K93-0711, its classification within the Streptomyces genus implies characteristic morphological and genetic traits common to this taxon. Streptomyces strains are Gram-positive, filamentous bacteria renowned for their complex life cycle involving mycelial growth and sporulation, traits intrinsically linked to their secondary metabolite production capabilities [8] [10].

Genomic analyses of bioactive Streptomyces strains typically reveal large genomes (8-10 Mb) housing numerous biosynthetic gene clusters (BGCs) encoding enzymes for polyketide, non-ribosomal peptide, and alkaloid synthesis [10]. For instance, the phenalinolactone BGC (pla genes) in Streptomyces sp. Tu6071 exemplifies the terpene-saccharide hybrid pathways observed in this genus [10]. Although the specific BGC for pyridindolol K1 remains uncharacterized in the provided literature, β-carboline alkaloids typically originate from tryptophan-derived pathways involving Pictet-Spengler condensations, reactions potentially catalyzed by stereospecific enzymes encoded within similar BGCs [2] [3]. Regulatory genes like plaR1, plaR2, and plaR3 identified in other Streptomyces BGCs [10] likely have functional analogs in strain K93-0711, modulating pyridindolol biosynthesis in response to environmental or physiological cues. This taxonomic and genetic framework provides essential context for understanding the biosynthetic potential harnessed in fermentation processes.

Fermentation and Culture Optimization for Alkaloid Production

The production of pyridindolol K1 via microbial fermentation involves careful optimization of culture conditions and nutrient supply to maximize alkaloid yield. While specific protocols for K93-0711 are not detailed in the provided search results, established strategies for related Streptomyces-derived alkaloids and microbial vitamins offer relevant optimization paradigms [6] [9].

Initial fermentation typically employs complex media containing carbon sources (e.g., glycerol, glucose), nitrogen sources (e.g., peptone, yeast extract), and mineral salts. Studies on vitamin K2 (menaquinone) production by Bacillus subtilis (a model Gram-positive bacterium) demonstrate the profound impact of medium composition:

Table 2: Impact of Media Components on Microbial Metabolite Production (Model Systems)

Media ComponentExample ImpactReference OrganismTarget Metabolite
Glycerol (5-7% w/v)Significant yield increaseBacillus subtilisMenaquinone-7 (MK-7)
Yeast Extract (2.5-5% w/v)Enhanced growth & precursor supplyBacillus subtilisMenaquinone-7 (MK-7)
Peptone (1.5-2% w/v)Nitrogen source optimizationBacillus subtilisMenaquinone-7 (MK-7)
K₂HPO₄ (0.05-0.06% w/v)Phosphate concentration effectBacillus subtilisMenaquinone-7 (MK-7)
Soybean Oil/SurfactantsImproved solubility/product recoveryBacillus subtilis nattoMenaquinone-7 (MK-7)

Key fermentation parameters requiring optimization include:

  • Temperature: Mesophilic range (30-37°C) is standard, though thermophilic actinomycetes may require higher temperatures [6] [9].
  • Aeration and Agitation: Oxygen transfer is critical for aerobic actinomycetes; stirrer speeds (~150-300 rpm) and aeration rates significantly influence biomass and metabolite yield [6] [9]. Scale-up studies in bioreactors (e.g., 3L scale) demonstrate that optimizing these parameters can drastically increase titers.
  • Fermentation Duration: Secondary metabolite production is often growth-phase dependent. Extended fermentation times (4-7 days) are typical for alkaloids and quinones to reach peak accumulation [6] [9].
  • Feed Strategies: Fed-batch addition of carbon sources (e.g., glycerol) prevents catabolite repression and sustains production phases, boosting yields by >20% in model systems [6] [9].

Strain improvement via mutagenesis (e.g., using N-methyl-N'-nitro-N-nitrosoguanidine - NTG) or low-energy ion beam implantation can enhance production capabilities. For example, NTG mutagenesis of Bacillus subtilis increased vitamin K2 production 1.66-fold [6]. Applying such techniques to Streptomyces sp. K93-0711 could potentially elevate pyridindolol K1 titers. Furthermore, static vs. agitated culture conditions can profoundly impact microbial morphology and metabolic flux, necessitating empirical determination for each strain-metabolite system [9].

Table 3: Proposed Fermentation Optimization Parameters for Pyridindolol K1 Production

ParameterBaseline ConditionOptimization TargetExpected Impact on Pyridindolol K1
Temperature28-30°C30-32°CEnhanced enzymatic activity in alkaloid pathway
pHNeutral (7.0-7.2)Controlled pH ~7.3Improved biomass yield and metabolic stability
AerationShake flasks (150 rpm)Bioreactor with controlled DOIncreased oxygen-dependent biosynthetic steps
Carbon SourceGlucose/GlycerolFed-batch glycerol additionSustained carbon supply without repression
Nitrogen SourcePeptone/Yeast ExtractCombination with soy peptoneBalanced amino acid/precursor supply
Duration5-7 days6-8 days with monitoringExtended production phase accumulation

These approaches, combined with advanced statistical experimental designs (e.g., Plackett-Burman for factor screening, Box-Behnken for response surface optimization) as successfully applied to vitamin K2 fermentation [6], provide a robust framework for developing efficient pyridindolol K1 production processes.

Properties

Product Name

Pyridindolol K1

IUPAC Name

[1-[(1R)-2-acetyloxy-1-hydroxyethyl]-9H-pyrido[3,4-b]indol-3-yl]methyl acetate

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C18H18N2O5/c1-10(21)24-8-12-7-14-13-5-3-4-6-15(13)20-17(14)18(19-12)16(23)9-25-11(2)22/h3-7,16,20,23H,8-9H2,1-2H3/t16-/m0/s1

InChI Key

ULBLUJBIDCYVTD-INIZCTEOSA-N

Synonyms

pyridindolol K1

Canonical SMILES

CC(=O)OCC1=CC2=C(C(=N1)C(COC(=O)C)O)NC3=CC=CC=C32

Isomeric SMILES

CC(=O)OCC1=CC2=C(C(=N1)[C@H](COC(=O)C)O)NC3=CC=CC=C32

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